![molecular formula C12H15NO5S B11698806 Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate CAS No. 297743-79-4](/img/structure/B11698806.png)
Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is a thiophene derivative with the molecular formula C12H15NO5S Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions. The choice of reagents and catalysts, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of functional groups such as the propanoylamino moiety can facilitate hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Dimethyl thiophene-2,5-dicarboxylate: Another thiophene derivative with similar structural features.
3-Methyl-5-(propanoylamino)thiophene-2-carboxylic acid: A related compound with a single carboxylate group.
2,5-Dimethylthiophene: A simpler thiophene derivative with methyl groups at the 2 and 5 positions.
Uniqueness: Dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate is unique due to the presence of both the propanoylamino group and two carboxylate groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
297743-79-4 |
---|---|
Molekularformel |
C12H15NO5S |
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
dimethyl 3-methyl-5-(propanoylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5-7(14)13-10-8(11(15)17-3)6(2)9(19-10)12(16)18-4/h5H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
MKCIVWZEJHGTDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.